2-Amino-3-bromo-5-methylbenzonitrile
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Overview
Description
2-Amino-3-bromo-5-methylbenzonitrile: is an organic compound with the molecular formula C8H7BrN2 It is a derivative of benzonitrile, characterized by the presence of an amino group at the second position, a bromine atom at the third position, and a methyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-5-methylbenzonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-Amino-5-methylbenzonitrile. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-5-methylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex aromatic systems.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: Palladium catalysts with appropriate ligands and bases.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Nitro derivatives.
Coupling Products: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
2-Amino-3-bromo-5-methylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-5-methylbenzonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromobenzonitrile
- 3-Bromo-5-methylbenzonitrile
- 2-Amino-3,5-dibromobenzonitrile
Uniqueness
2-Amino-3-bromo-5-methylbenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H7BrN2 |
---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
2-amino-3-bromo-5-methylbenzonitrile |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-3H,11H2,1H3 |
InChI Key |
RZTTVYOOEDVEEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N)C#N |
Origin of Product |
United States |
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